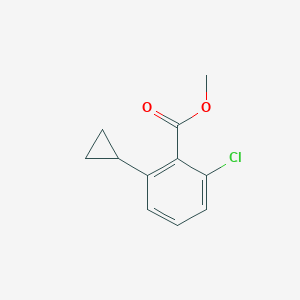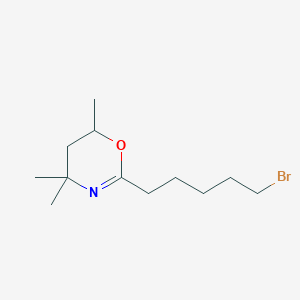
9-Phenanthrenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthrenecarboxamide: is an organic compound with the molecular formula C15H11NO It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxamide group at the 9th position of the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenecarboxamide typically involves the reaction of phenanthrene with a suitable amide-forming reagent. One common method is the reaction of phenanthrene-9-carboxylic acid with ammonia or an amine under dehydrating conditions to form the carboxamide. The reaction can be catalyzed by agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using phenanthrene derived from coal tar, which is a rich source of polycyclic aromatic hydrocarbons. The process involves the isolation of phenanthrene, followed by its functionalization to introduce the carboxamide group at the desired position.
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenanthrenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Phenanthrene-9-carboxylic acid.
Reduction: Phenanthrene-9-amine.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 9-Phenanthrenecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.
Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and sensors. These compounds can interact with biological molecules and provide valuable information through fluorescence signals.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit biological activities such as anticancer, antimicrobial, or antiviral properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 9-Phenanthrenecarboxamide depends on its specific application. In the context of fluorescent probes, the compound can undergo photoinduced electron transfer (PET) processes, leading to changes in fluorescence intensity upon interaction with target molecules. This property is exploited in the design of chemosensors for detecting metal ions or other analytes.
In medicinal applications, the compound’s mechanism of action may involve interactions with biological targets such as enzymes or receptors. For example, derivatives of this compound may act as inhibitors of specific enzymes, thereby modulating biochemical pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Phenanthrene-9-carboxaldehyde: This compound features an aldehyde group at the 9th position instead of a carboxamide group. It is used in the synthesis of various organic molecules and as a precursor to other functionalized phenanthrene derivatives.
9-Phenanthreneacetamide: This compound has an acetamide group at the 9th position
9-Hydroxyphenanthrene: This derivative has a hydroxyl group at the 9th position and is used in organic synthesis and material chemistry.
Uniqueness of 9-Phenanthrenecarboxamide: The presence of the carboxamide group at the 9th position of the phenanthrene ring imparts unique chemical and physical properties to this compound. This functional group allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
2510-60-3 |
|---|---|
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
phenanthrene-9-carboxamide |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H2,16,17) |
Clave InChI |
RKCQJTTZAYJPKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


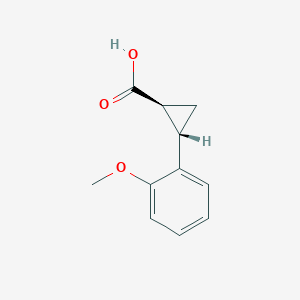
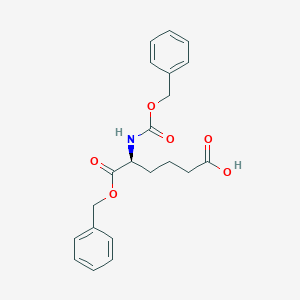



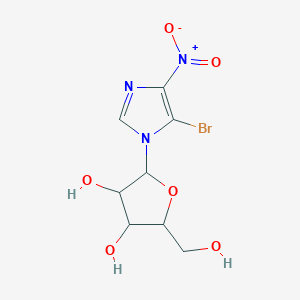
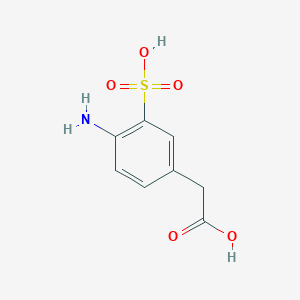

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)

